![molecular formula C14H16N2S B3023614 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione CAS No. 65331-17-1](/img/structure/B3023614.png)
4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
Overview
Description
The compound 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, one aromatic benzene ring, and a nitrogen-containing pyrimidine ring. The hexahydro prefix indicates that the quinazoline core is fully saturated, and the presence of a thione group suggests a sulfur atom double-bonded to carbon in place of an oxygen atom typically found in a ketone.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. For instance, the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives is performed in water under neutral conditions using aldehyde and anthranilamide mediated by β-cyclodextrin, which can be recovered and reused . Another method involves the preparation of 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones by cyclization of N-[2-(isothiocyanatomethyl)phenyl] amides generated in situ from N-[2-(azidomethyl)phenyl] amides . These methods highlight the versatility in synthesizing quinazoline derivatives, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex, with potential for intramolecular interactions and tautomerism. For example, a study on a triazole-thione derivative demonstrated the occurrence of thiol⇌thione tautomerism via single-proton intramigration, supported by X-ray crystallography and DFT calculations . Although not directly related to the target compound, this study provides insight into the structural dynamics that could be present in similar quinazoline derivatives.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione was prepared and reacted with methyl iodide, hydrazine hydrate, phenylhydrazine, thiosemicarbazide, and α-halocarbonyl compounds to yield a variety of products . These reactions demonstrate the reactivity of the thione group and the potential for functionalization at different positions on the quinazoline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be characterized using various analytical techniques. For example, a study on a novel crystalline triazole-thione compound utilized CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, UV–Vis, and NMR spectroscopy . Another study on a hydroquinazoline dione derivative provided crystallographic information, including bond lengths and angles, which are crucial for understanding the physical properties of these compounds . These analytical methods are essential for confirming the structure and assessing the stability and reactivity of quinazoline derivatives.
Scientific Research Applications
Conformational Analysis and Microdynamics
- Study Overview: A study by Neszmélyi and Lóránd (1991) analyzed the conformation in solution and microdynamics of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione. They utilized two-dimensional NMR correlation spectroscopy and T1 relaxation times, assisted by theoretical energy calculations (MM2), to examine these aspects (Neszmélyi & Lóránd, 1991).
Synthesis Methods
- Synthesis of 1-Acyl-3,4-Dihydroquinazoline-2(1H)-Thiones: Kobayashi and Matsumoto (2014) developed an efficient method for preparing 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones, demonstrating the synthesis from N-[2-(azidomethyl)phenyl] amides. Their method highlights the formation of N-[2-(isothiocyanatomethyl)phenyl]-amide intermediates, leading to the desired products in generally good yields (Kobayashi & Matsumoto, 2014).
Physicochemical and Thermal Analysis
- Study on Proton Intramigration: Aouad et al. (2018) reported the synthesis of a novel crystalline compound related to this compound. They investigated the probability of thiol⇔thione tautomerism reaction via single-proton intramigration, supported by various physicochemical tools like CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, UV–Vis., and NMR (Aouad et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse range of biological properties .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that quinazoline derivatives have shown good analgesic, antibacterial, and locomotor activity .
properties
IUPAC Name |
4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGWDJYLPXCMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(NC(=S)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407409 | |
Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65331-17-1 | |
Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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